N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the reaction of 6-aminouracil with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzamide linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit DNA polymerase, leading to the disruption of DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- **N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide
Uniqueness
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
937804-86-9 |
---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N4O3/c1-2-13-23-19(26)16(22-18(25)14-9-5-3-6-10-14)17(21)24(20(23)27)15-11-7-4-8-12-15/h3-12H,2,13,21H2,1H3,(H,22,25) |
InChI Key |
HBEDLESLHKMVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.